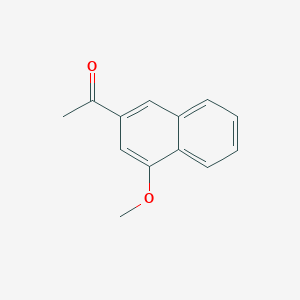
1-(4-Methoxynaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methoxynaphthalen-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 56046-72-1 . It has a molecular weight of 200.24 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 . This indicates that the compound has 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 200.24 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing derivatives of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one, exploring its potential in creating compounds with significant antimicrobial activities. For instance, Sherekar et al. (2021) detailed the synthesis of derivatives that showed excellent antimicrobial properties, highlighting the compound's utility in medicinal chemistry (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Activity
The compound has been used as a precursor in the one-pot multicomponent synthesis of derivatives exhibiting good antimicrobial activity against various bacterial and fungal strains, as reported by Ashok et al. (2014). This underscores its role in the development of new antimicrobial agents (Ashok, Ganesh, Ravi, Vijaya Lakshmi, & Ramesh, 2014).
Analytical Applications
Gatti et al. (1990) explored the compound's application in the high-performance liquid chromatographic determination of aliphatic thiols, demonstrating its potential as a fluorogenic labeling reagent for the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anticancer Research
In the field of anticancer research, Suzuki et al. (2020) discovered potent anticancer agents derived from this compound, which demonstrated significant antiproliferative activity and in vivo tumor growth inhibition, highlighting its importance in cancer therapy development (Suzuki et al., 2020).
Catalytic Applications
The compound has also been utilized in catalysis research, such as in the regioselective acylation of 2-methoxynaphthalene, where Kumaraguru et al. (2014) achieved excellent selectivity and conversion rates, emphasizing its utility in synthetic organic chemistry (Kumaraguru, Devi, Siddaiah, Rajdeo, & Fadnavis, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(4-methoxynaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRRGYKVRTVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

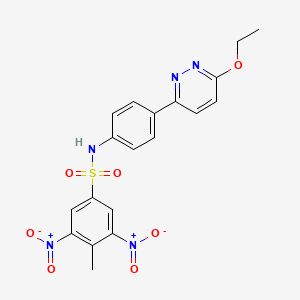
![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)




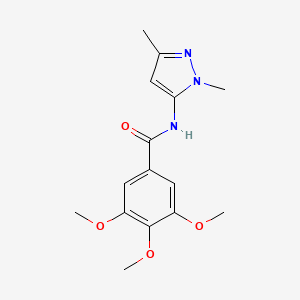
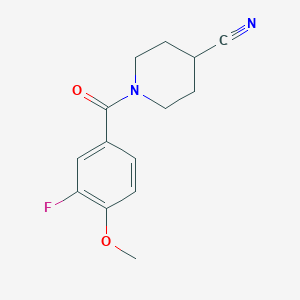
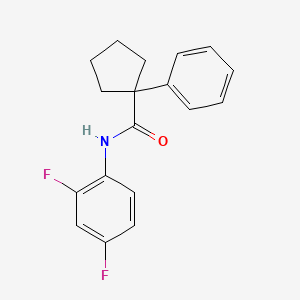
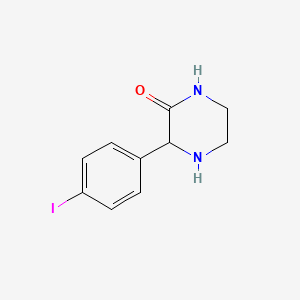
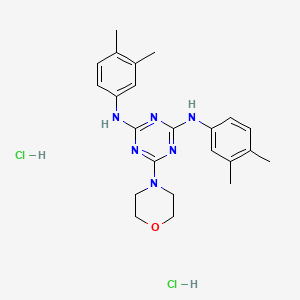
![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)
